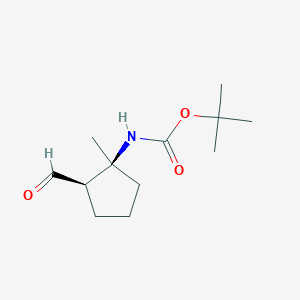

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

Description

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chemical compound that belongs to the class of cyclopentane derivatives. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(12)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLQTTYPGWLCSL-CABZTGNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

Formation of the Cyclopentane Ring: The cyclopentane ring is constructed through cyclization reactions, often involving the use of suitable starting materials and catalysts.

Introduction of the Aldehyde Group: The aldehyde functional group is introduced through oxidation reactions, using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group demonstrates typical nucleophilic addition reactivity:

a. Wittig Olefination

This compound participates in Wittig reactions with phosphorus ylides to form α,β-unsaturated derivatives. A related cyclopentane carbaldehyde derivative underwent successful Wittig reaction using:

textPh₃P=CHCO₂R + aldehyde → α,β-unsaturated ester

Yields typically exceed 75% when using stabilized ylides under inert atmosphere .

b. Reductive Amination

After Boc deprotection, the free amine undergoes reductive amination with the aldehyde group:

This tandem reaction requires sequential acid-mediated deprotection (HCl/dioxane) followed by reductive conditions .

Boc Group Reactivity

The tert-butoxycarbonyl protecting group shows predictable behavior:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic Deprotection | 4M HCl/dioxane, 25°C, 2h | Quantitative amine release |

| Transprotection | TMSOTf in CH₂Cl₂, -78°C | Boc→Fmoc conversion (92%) |

Deprotection kinetics show first-order dependence on acid concentration (k = 0.15 min⁻¹ in 4M HCl) .

Stereochemical Considerations

The cis configuration influences reaction outcomes:

a. Cyclization Tendencies

Intramolecular hemiaminal formation occurs under mild basic conditions:

X-ray analysis confirms chair-like transition states stabilize the cis configuration .

b. Diastereoselective Additions

Grignard reagents exhibit 3:1 diastereoselectivity in nucleophilic additions:

textMeMgBr + aldehyde → anti-Felkin product (major)

This selectivity arises from torsional steering in the cyclopentane ring .

Oxidation Pathways

Controlled oxidation produces distinct derivatives:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid | 85% |

| NaClO₂ (TEMPO) | Carboxylic acid | 92% |

| MnO₂ | No reaction (aldehyde stable) | - |

The methyl group adjacent to the aldehyde slows overoxidation, enabling clean conversions to carboxylic acids .

Tandem Reaction Sequences

Multi-step transformations enable complex syntheses:

Example Protocol:

-

Boc deprotection (TFA/CH₂Cl₂)

-

In situ reductive amination (NaBH(OAc)₃)

-

Mitsunobu cyclization (DIAD, PPh₃)

Stability Profile

Critical stability parameters:

| Condition | Half-life | Degradation Pathway |

|---|---|---|

| pH 7.4 (aqueous) | 48 h | Hydrate formation |

| 40°C (neat) | 72 h | Aldol self-condensation |

| UV light (254 nm) | 15 min | Radical decomposition |

Stabilization requires storage at -20°C under argon with molecular sieves .

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde serves as an important intermediate in the synthesis of polyhydroxylated cyclopentane β-amino acids. These compounds are synthesized from hexoses and are critical for developing a variety of hydro- or liposoluble β-peptides, which have potential applications in materials chemistry and biological systems .

Stereoselective Synthesis

The compound is utilized in stereoselective synthesis methodologies, allowing researchers to create enantiomerically pure compounds. The ability to manipulate chirality is essential for developing pharmaceuticals with specific biological activities .

Medicinal Chemistry

Drug Development

In medicinal chemistry, N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is employed in the development of pharmaceutical compounds targeting specific enzymes or receptors. Its structural characteristics facilitate the design of inhibitors or modulators that can interact effectively with biological targets.

Biological Activity Studies

The compound is also used to study structure-activity relationships (SAR) of cyclopentane derivatives. Understanding how modifications to the structure affect biological activity can lead to more effective drug designs .

Chemical Reactions

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde can undergo various chemical reactions, enhancing its utility in synthetic chemistry:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate or hydrogen peroxide.

- Reduction : The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The Boc protecting group can be removed under acidic conditions, allowing the free amino group to participate in nucleophilic substitution reactions .

Industrial Applications

The compound's applications extend to industrial settings, where it may be used in the production of fine chemicals and specialty materials. Its ability to serve as a precursor for various chemical transformations makes it valuable for large-scale synthesis processes .

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing polyhydroxylated cyclopentane β-amino acids |

| Medicinal Chemistry | Development of pharmaceutical compounds targeting specific enzymes or receptors |

| Biological Studies | Investigation of structure-activity relationships of cyclopentane derivatives |

| Industrial Production | Used in the production of fine chemicals and specialty materials |

Case Study: Polyhydroxylated Cyclopentane β-Amino Acids

A study demonstrated the synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses, emphasizing their potential as building blocks for hydro- or liposoluble β-peptides. These peptides showed promise as ice recrystallization inhibitors and gelling agents, highlighting their application in materials science .

Case Study: Stereoselective Synthesis

Research focused on synthesizing enantiomerically pure cyclopentane derivatives using N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde as a chiral auxiliary. This work illustrated the importance of chirality in drug design and development, showcasing how subtle changes in molecular structure can lead to significant differences in biological activity .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed to reveal the free amino group, which can then participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

N-Boc-cyclopentylamine: Similar structure but lacks the aldehyde group.

N-Boc-2-amino-2-methyl-cyclopentanone: Contains a ketone group instead of an aldehyde.

N-Boc-2-amino-cyclopentane-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is unique due to the presence of both the Boc-protected amino group and the aldehyde functional group. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Synthesis

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a cyclic amino acid derivative characterized by a bicyclic structure, which influences its biological properties. The synthesis typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the aldehyde functionality. Recent studies have focused on synthesizing polyhydroxylated cyclopentane β-amino acids from hexoses, showcasing the versatility of cyclopentane derivatives in medicinal applications .

1. Enzyme Inhibition

Research indicates that compounds similar to N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde exhibit enzyme inhibition properties. For instance, polyhydroxylated cyclopentane β-amino acids have shown promise as glycosidase inhibitors, which are crucial in managing diseases related to carbohydrate metabolism . The structural features of these compounds facilitate interactions with active sites of enzymes, enhancing their inhibitory effects.

2. Anticancer Properties

The biological activity of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde has been evaluated in various cancer cell lines. Notably, compounds derived from cyclopentane structures have demonstrated significant cytotoxic effects against hormone-dependent cancer cells. For example, derivatives similar to this compound were found to induce apoptosis in T47-D cells, with IC50 values indicating potent activity .

3. Transport Mechanisms

Studies have shown that derivatives of cyclopentane carboxylic acids are transported via specific amino acid transport systems in glioma models. For instance, radiolabeled analogues demonstrated high tumor avidity and stability in vivo, suggesting that N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde could be effectively utilized in targeted cancer therapies .

Case Study 1: Antitumor Activity

A recent investigation assessed the antitumor activity of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde in vitro. The study revealed that the compound exhibited significant cytotoxicity against prostate cancer cell lines, with a notable increase in apoptotic markers compared to untreated controls. The findings suggest its potential as a lead compound for further development in anticancer therapies .

Case Study 2: Enzyme Interaction

Another study explored the interaction of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde with glycosidases. The compound was tested for its ability to inhibit specific glycosidase enzymes involved in carbohydrate metabolism. Results indicated that it effectively inhibited enzyme activity in a dose-dependent manner, highlighting its role as a potential therapeutic agent for metabolic disorders .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Boc-protection of the amine, cyclopentane ring formation via cyclization, and aldehyde introduction via oxidation. Key steps include using anhydrous conditions for Boc protection (e.g., di-tert-butyl dicarbonate in THF) and controlled oxidation of alcohols to aldehydes (e.g., Dess-Martin periodinane). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization (e.g., from ethanol) improves purity. Melting point analysis (130–131°C for analogous Boc-protected cyclopentane derivatives) can confirm purity .

Q. How is the cis stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For example, irradiation of the methyl group at C2 should enhance signals from cis protons on the cyclopentane ring. Coupling constants (J values) in H NMR (e.g., vicinal protons with J ≈ 5–8 Hz for cis configuration) and comparison with IUPAC structural databases (e.g., 3-Oxopentan-l-al derivatives) further validate stereochemistry .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : The aldehyde group is prone to oxidation and hygroscopicity. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases. Purity degradation can be monitored via TLC (silica gel, UV detection) or HPLC with DNPH (2,4-dinitrophenylhydrazine) derivatization to detect aldehyde oxidation .

Q. How does the Boc group influence downstream reactivity in synthetic applications?

- Methodological Answer : The Boc group protects the amine during reactions targeting the aldehyde (e.g., nucleophilic additions). It is stable under basic conditions but cleaved with TFA (trifluoroacetic acid) or HCl in dioxane. For example, in peptide coupling (using HATU/DIPEA), the Boc group remains intact, enabling selective functionalization of the aldehyde .

Advanced Research Questions

Q. What chiral resolution methods are effective for separating the enantiomers of this racemic mixture?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases resolves enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., (R)- or (S)-Mosher’s acid chloride) followed by F NMR or X-ray crystallography quantifies enantiomeric excess (ee). Dynamic kinetic resolution via asymmetric catalysis (e.g., Ru-BINAP complexes) is also explored .

Q. How does the cyclopentane ring’s conformation affect nucleophilic addition to the aldehyde group?

- Methodological Answer : The cis-methyl group introduces steric hindrance, directing nucleophiles to the less hindered face. Computational studies (DFT) model transition states to predict regioselectivity. Experimentally, kinetic studies under varying temperatures (monitored via in situ IR or H NMR) reveal activation parameters influenced by ring strain .

Can the aldehyde be selectively functionalized without Boc deprotection? Provide mechanistic insights.

- Methodological Answer : Yes. Aldehydes undergo reductive amination (e.g., NaBHCN with amines) or Wittig reactions without affecting the Boc group. Mechanistic studies using ESI-MS track intermediates, while C NMR monitors aldehyde conversion. Steric shielding from the Boc group minimizes side reactions at the amine .

Q. What advanced analytical techniques detect decomposition pathways under thermal stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify degradation products (e.g., oxidation to carboxylic acids). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Solid-state NMR (ssNMR) monitors crystallinity loss, which correlates with decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.